1-(tert-Butyl)cyclopentyl methacrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1-tert-butylcyclopentyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-10(2)11(14)15-13(12(3,4)5)8-6-7-9-13/h1,6-9H2,2-5H3 |
InChI Key |
IEYLGELMIWOKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C(C)(C)C |
Origin of Product |
United States |
Synthesis and Molecular Engineering of 1 Tert Butyl Cyclopentyl Methacrylate and Analogous Monomers
Synthetic Methodologies for Hindered Cyclopentyl Methacrylate (B99206) Monomers
The primary and most effective method for synthesizing 1-(tert-Butyl)cyclopentyl methacrylate is the esterification of its precursor alcohol, 1-(tert-butyl)cyclopentanol, with a methacrylating agent. The most common and reactive agent for this transformation is methacryloyl chloride.
The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), to dissolve the reactants and facilitate the reaction while remaining inert. A crucial component of this synthesis is the use of a tertiary amine base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is critical for driving the reaction to completion and preventing potential acid-catalyzed side reactions, including the degradation of the desired methacrylate product.
The reaction is generally performed at reduced temperatures, often starting at 0°C with the slow addition of methacryloyl chloride to a solution of the alcohol and the base. This controlled addition helps to manage the exothermic nature of the reaction and minimize the formation of impurities. After the initial reaction, the mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
The general reaction scheme is as follows:
1-(tert-butyl)cyclopentanol + Methacryloyl Chloride → this compound + Triethylammonium Chloride
Work-up of the reaction mixture involves filtering off the precipitated amine hydrochloride salt. The filtrate is then washed sequentially with dilute aqueous acid (to remove excess amine), aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and brine. The organic layer is subsequently dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Strategies for Precursor Synthesis and Functionalization for Polymerization
The successful synthesis of the target monomer is entirely dependent on the availability of its key precursor, the tertiary alcohol 1-(tert-butyl)cyclopentanol. This precursor is not commonly available commercially and must be synthesized. The most direct and efficient method for its preparation is through a Grignard reaction.
This classic organometallic reaction involves the addition of a tert-butyl Grignard reagent, typically tert-butylmagnesium chloride (t-BuMgCl), to cyclopentanone. The tert-butyl Grignard reagent is prepared beforehand by reacting tert-butyl chloride with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
The synthesis of the precursor alcohol proceeds by the nucleophilic attack of the carbanionic tert-butyl group from the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone. The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by water. The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature. After the addition is complete, the reaction is quenched by the careful addition of an aqueous acidic solution, such as ammonium (B1175870) chloride or dilute hydrochloric acid, which protonates the intermediate magnesium alkoxide to yield the desired 1-(tert-butyl)cyclopentanol.
The crude alcohol is then extracted from the aqueous layer using an organic solvent, and the combined organic extracts are washed and dried. Purification of the precursor alcohol is typically achieved through distillation under reduced pressure to obtain a pure product suitable for the subsequent esterification step.
Monomer Purity and Structural Characterization for Controlled Polymerization Initiation
For applications in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the purity of the monomer is of paramount importance. Impurities can interfere with the catalyst, affect the rate of polymerization, and lead to polymers with undesirable molecular weights and broad polydispersity indices.
Therefore, the crude this compound obtained after the initial work-up must undergo rigorous purification. The most common method for purifying methacrylate monomers is vacuum distillation. During distillation, it is essential to include a polymerization inhibitor, such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), in the distillation flask to prevent the monomer from polymerizing at the elevated temperatures required for distillation. The purified monomer is then collected as a clear, colorless liquid.
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to confirm the presence of all the expected proton signals. Key signals include those for the vinyl protons of the methacrylate group (typically two distinct signals between 5.5 and 6.1 ppm), the methyl group on the methacrylate backbone (around 1.9 ppm), the cyclopentyl ring protons, and the highly shielded singlet for the nine equivalent protons of the tert-butyl group (around 1.0 ppm). Integration of these signals should correspond to the correct proton count for the molecule.
¹³C NMR spectroscopy provides confirmation of the carbon skeleton, including the carbonyl carbon of the ester (around 167 ppm), the quaternary carbons of the ester linkage and the tert-butyl group, and the carbons of the vinyl group and the cyclopentyl ring.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups in the molecule. The spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1715-1720 cm⁻¹), the C=C stretch of the vinyl group (around 1635 cm⁻¹), and the C-O stretching vibrations of the ester (in the 1150-1250 cm⁻¹ region).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the monomer and to identify any volatile impurities. The gas chromatogram should ideally show a single major peak corresponding to the product. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.
The following table summarizes the key analytical data for this compound:
| Property | Value |
| Molecular Formula | C₁₃H₂₂O₂ |
| Molecular Weight | 210.31 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~6.05 (s, 1H), ~5.50 (s, 1H), ~1.90 (s, 3H), ~1.85-1.60 (m, 8H), ~1.00 (s, 9H) |
| IR (cm⁻¹) | ~1718 (C=O), ~1636 (C=C), ~1155 (C-O) |
By employing these rigorous synthesis, purification, and characterization strategies, high-purity this compound can be reliably produced, enabling its effective use in the molecular engineering of advanced polymers for high-technology applications.
Advanced Polymerization Methodologies for 1 Tert Butyl Cyclopentyl Methacrylate
Controlled/Living Radical Polymerization Techniques
Controlled/living radical polymerization (CLRP) methods offer precise control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. These techniques are particularly valuable for bulky monomers where conventional free radical polymerization may lead to uncontrolled reactions and broad dispersities.
Atom Transfer Radical Polymerization (ATRP) of 1-(tert-Butyl)cyclopentyl Methacrylate (B99206) Analogues
Atom Transfer Radical Polymerization (ATRP) is a robust CLRP technique that has been successfully applied to a wide range of monomers, including bulky methacrylates. While specific studies on 1-(tert-butyl)cyclopentyl methacrylate are limited, research on analogous structures such as tert-butyl methacrylate (tBMA) and tert-butyl acrylate (B77674) (tBA) provides significant insights into the expected behavior of this monomer in ATRP.
Controlled polymerizations of tBA have been achieved using a CuBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) catalyst system with an alkyl bromide initiator. cmu.edu The addition of a solvent was found to be necessary to create a homogeneous catalytic system, which in turn slowed down the polymerization rate and resulted in polymers with low polydispersity. This approach has been successfully used to synthesize well-defined poly(tert-butyl acrylate) and its block copolymers. cmu.edu
Kinetic studies on the ATRP of tBA have shown that the choice of initiator is crucial for achieving controlled polymerization. For instance, rapid initiation and the fast establishment of the equilibrium between active and dormant species are key to obtaining polymers with controlled molecular weights and low polydispersity indices. researchgate.net
The synthesis of block copolymers containing tBMA has also been demonstrated. For example, poly(N-isopropylacrylamide)-block-poly(tert-butyl methacrylate) (PNIPAAm-b-PtBMA) has been synthesized via metal-free ATRP induced by visible light, highlighting the versatility of ATRP in creating complex polymer architectures with bulky methacrylate segments.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Kinetics
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique known for its tolerance to a wide variety of functional groups and reaction conditions. The kinetics of RAFT polymerization of bulky methacrylates have been investigated to understand the influence of steric hindrance on the polymerization process.
A detailed kinetic study of the RAFT polymerization of tert-butyldimethylsilyl methacrylate (TBDMSMA), a monomer with a bulky side group, was conducted using cyanoisopropyl dithiobenzoate (CPDB) as the chain-transfer agent. mdpi.comnih.gov The study successfully determined the propagation rate coefficients (k) and termination rate coefficients (k) for the free radical polymerization of TBDMSMA over a temperature range of 50 to 80 °C using the pulsed laser polymerization-size-exclusion chromatography (PLP-SEC) method. mdpi.comnih.gov
A combined experimental and modeling study of the CPDB-mediated RAFT polymerization of TBDMSMA at 70 °C provided estimates for the key kinetic parameters of the RAFT process. mdpi.comnih.gov
| Kinetic Parameter | Estimated Value |
|---|---|
| Addition rate coefficient to RAFT agent (kβ1, kβ2) | ~1.8 x 104 L·mol-1·s-1 |
| Addition rate coefficient to polymeric RAFT agent (kβ) | ~1.8 x 104 L·mol-1·s-1 |
| Fragmentation rate coefficient of intermediate RAFT radicals (pre-equilibrium) (k-β1, k-β2) | ~2.0 x 10-2 s-1 |
| Fragmentation rate coefficient of intermediate RAFT radicals (main equilibrium) (k-β) | ~2.0 x 10-2 s-1 |
| Transfer rate coefficient to CPDB (ktr) | ~9.0 x 103 L·mol-1·s-1 |
| Chain-transfer constant (Ctr) | ~9.3 |
Data from the kinetic study of CPDB-mediated RAFT polymerization of TBDMSMA at 70 °C. mdpi.comnih.gov
These findings demonstrate that RAFT polymerization can effectively control the polymerization of bulky methacrylates, yielding well-defined polymers with narrow molecular weight distributions.
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. However, the homopolymerization of methacrylic esters by NMP has been a long-standing challenge due to unfavorable kinetic and thermodynamic parameters. rsc.org The activation-deactivation equilibrium constant is often too large, leading to a high concentration of propagating macroradicals and, consequently, a high rate of irreversible self-termination. rsc.org
To overcome this limitation, a common strategy is the copolymerization of methacrylates with a small amount of a "controlling" comonomer, typically a styrenic monomer. rsc.org This approach has been successfully applied to various methacrylic esters, including those with bulky side groups. The presence of a styrenic comonomer at the chain end leads to the formation of a more stable dormant species, allowing for better control over the polymerization. For instance, a comonomer fraction as low as 5 mol% can induce a controlled/living behavior in the SG1-mediated solution polymerization of methyl methacrylate. rsc.org
While direct NMP of this compound is expected to be challenging, the copolymerization strategy offers a viable pathway to synthesize well-defined polymers containing this bulky monomer. The choice of the controlling comonomer and its concentration would be critical in achieving the desired level of control.
Free Radical Polymerization of this compound and Related Monomers
Conventional free radical polymerization remains a widely used method for the industrial production of polymers due to its simplicity and robustness. Understanding the fundamental kinetic parameters of this process for bulky methacrylates is essential for process optimization and control.
Determination of Propagation and Termination Rate Coefficients
The propagation rate coefficient (k) and the termination rate coefficient (k) are the two most important parameters in free radical polymerization. These coefficients are significantly influenced by the structure of the monomer, particularly by steric effects.
For bulky methacrylates, the steric hindrance around the double bond can affect the rate of propagation. Pulsed-laser polymerization (PLP) is a powerful technique for the accurate determination of k. Studies on various methacrylates have shown that steric effects tend to change the pre-exponential factor in the Arrhenius equation for k, while electronic effects mainly influence the activation energy. rsc.org
A study on the free radical polymerization of tert-butyldimethylsilyl methacrylate (TBDMSMA) determined the k* and k* values over a range of temperatures. mdpi.com
| Temperature (°C) | kp (L·mol-1·s-1) | kt (L·mol-1·s-1) |
|---|---|---|
| 60 | - | 1.49 x 107 |
| 70 | - | - |
| 80 | - | 1.90 x 107 |
Experimentally determined termination rate coefficients for the free radical polymerization of TBDMSMA. mdpi.com
The k* values for TBDMSMA were found to be comparable to those of other methacrylate monomers. mdpi.com Similarly, a study on tert-butyl acrylate using kilohertz pulsed-laser-polymerization allowed for the simultaneous determination of rate coefficients for secondary radical propagation, backbiting, and midchain radical propagation. nih.gov These detailed kinetic data are crucial for developing accurate models of the polymerization process.
Influence of Monomer Hydrophilicity on Polymerization Kinetics
The hydrophilicity of a monomer can significantly impact its polymerization kinetics, especially in heterogeneous systems such as emulsion or miniemulsion polymerization. A study on the activators regenerated by electron transfer (ARGET) ATRP-based aqueous miniemulsion polymerization compared the behavior of styrene (B11656), n-butyl methacrylate (nBMA), and tert-butyl methacrylate (tBMA). nsf.gov The influence of their hydrophobicity, quantified by their partition coefficients (logP), on dispersity, molecular weight, and particle stability was investigated. nsf.gov
| Monomer | logP |
|---|---|
| Styrene | 2.67 |
| n-Butyl methacrylate (nBMA) | 2.23 |
| tert-Butyl methacrylate (tBMA) | 1.86 |
Partition coefficients (logP) of monomers with varying hydrophobicity. nsf.gov
The results indicated that the dispersity and particle stability of the resulting polymer were a function of the monomer's logP value. The most hydrophobic monomer, styrene, exhibited the narrowest dispersity and the most controlled polymerization. nsf.gov Conversely, the more hydrophilic tBMA resulted in reduced emulsion stability. nsf.gov The apparent polymerization rate constants (kapp) were also determined for these monomers in the miniemulsion system. nsf.gov
| Monomer | kapp (min-1) |
|---|---|
| tert-Butyl methacrylate (tBMA) | 0.013 |
| n-Butyl methacrylate (nBMA) | 0.033 |
| Styrene | 0.022 |
Apparent polymerization rate constants in ARGET ATRP miniemulsion polymerization. nsf.gov
These findings suggest that for a monomer like this compound, which is expected to be hydrophobic, its polymerization kinetics in aqueous dispersed systems would be significantly influenced by its partitioning behavior between the aqueous and organic phases.
Role of Initiators and Chain Transfer Agents in Polymerization Control
The precise control over the polymerization of this compound, a sterically hindered monomer, is crucial for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific end-group functionalities. This control is primarily achieved through controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, where initiators and chain transfer agents (CTAs) play pivotal roles.
In ATRP, the process is initiated by an alkyl halide (R-X, e.g., ethyl α-bromoisobutyrate) in the presence of a transition metal complex, typically a copper(I) halide with a nitrogen-based ligand (e.g., CuBr/PMDETA). cmu.eduresearchgate.net The initiator determines the starting point for each polymer chain. The metal catalyst reversibly activates and deactivates the propagating polymer chain by transferring a halogen atom, which keeps the concentration of active radical species low and minimizes termination reactions. wikipedia.org For bulky methacrylates analogous to this compound, such as tert-butyl methacrylate (tBMA), this controlled mechanism allows for the synthesis of well-defined polymers. scielo.br The choice of initiator is critical as it dictates the functionality at one end of the polymer chain.
In RAFT polymerization, control is imparted by a chain transfer agent, typically a thiocarbonylthio compound like a dithioester or trithiocarbonate. mdpi.com The process involves a rapid equilibrium where the RAFT agent reversibly deactivates the propagating radical chains, forming a dormant species. This allows all chains to grow at a similar rate. The selection of the RAFT agent is vital and depends on the monomer class. For methacrylates, dithiobenzoates and trithiocarbonates with a tertiary cyanoalkyl group are highly effective. The general mechanism ensures that the majority of polymer chains retain the thiocarbonylthio end-group, enabling further modifications or block copolymer synthesis. mdpi.com The use of specific CTAs, such as tert-butyl dithiobenzoate, has been shown to effectively control the polymerization of acrylates, leading to a linear increase in molecular weight with monomer conversion. researchgate.net
The table below summarizes key components used in controlled radical polymerization applicable to sterically hindered methacrylates.
| Polymerization Technique | Key Component | Role | Example(s) |
| ATRP | Initiator | Starts the polymer chain; determines α-end group functionality. | Ethyl α-bromoisobutyrate, p-Toluenesulfonyl chloride |
| Catalyst System | Reversibly activates/deactivates propagating chains via halogen transfer. | CuBr/PMDETA, CuCl/dnNbpy | |
| RAFT | Chain Transfer Agent (CTA) | Controls chain growth via reversible deactivation; determines ω-end group. | Dithioesters (e.g., tert-butyl dithiobenzoate), Trithiocarbonates |
| Radical Initiator | Generates initial radicals to start the polymerization process. | Azobisisobutyronitrile (AIBN) |
Hybrid and Cascade Polymerization Approaches
Hybrid and cascade polymerization strategies offer powerful pathways to synthesize complex polymer architectures from this compound that are not accessible through conventional methods. These approaches combine different polymerization mechanisms or monomer types to create unique polymer structures in a single process.
Concurrent Vinyl-Addition and Ring-Opening Polymerization Systems
This hybrid methodology combines the vinyl-addition polymerization of monomers like this compound with the ring-opening polymerization of cyclic monomers (e.g., oxiranes, lactones). Such a concurrent approach allows for the incorporation of different types of monomer units into a single polymer chain, yielding copolymers with unique properties.
One relevant mechanism involves cationic polymerization where tert-butyl esters can act as chain transfer agents in the concurrent polymerization of vinyl ethers (vinyl-addition) and oxiranes (ring-opening). nih.gov In this system, the propagating species from the ring-opening monomer reacts with the tert-butyl ester, generating a new polymer chain and liberating a tert-butyl cation that can initiate a new chain. nih.gov This demonstrates the potential for the tert-butyl group, a key feature of this compound, to play a role in mediating such hybrid systems.
Furthermore, studies have shown the successful copolymerization of methacrylates (specifically methyl methacrylate) with vinyl cyclopropanes via a copper-catalyzed radical ring-opening process. This confirms that methacrylate monomers can be effectively integrated into polymers alongside units derived from ring-opening mechanisms, suggesting the feasibility of incorporating this compound into similar degradable vinyl copolymer systems. rsc.org
Organocatalyzed Photoredox Polymerization Mechanisms
Organocatalyzed photoredox polymerization, a form of metal-free ATRP, has emerged as a powerful technique for synthesizing well-defined polymers under mild conditions using light. nih.gov This method utilizes organic photoredox catalysts, such as phenoxazines or perylene, which become activated upon visible light irradiation. nih.govscielo.br The excited-state catalyst can then reversibly activate an alkyl halide initiator to generate radicals and initiate a controlled polymerization. nih.gov
This technique is particularly advantageous for polymerizing functional or sensitive monomers where metal contamination is a concern. The polymerization of a di-tert-butyl acrylate monomer has been successfully achieved with excellent control using photo-induced Cu(II)-mediated polymerization, a closely related technique, demonstrating the compatibility of bulky tert-butyl ester groups with photopolymerization methods. pusan.ac.kr Organocatalyzed photoredox radical ring-opening polymerization (rROP) of vinylcyclopropanes has also been reported, showcasing the versatility of this approach to create polymers with complex structures and controlled molecular weights. nih.gov Given these precedents, organocatalyzed photoredox mechanisms represent a promising pathway for the controlled polymerization of this compound.
Radical Cyclopolymerization of Methacrylate-Crotonate Hybrid Monomers
Cascade polymerizations, such as radical cyclopolymerization, are sophisticated methods for creating polymers with cyclic repeating units in the main chain. rsc.org This is achieved by designing a hybrid diene monomer that undergoes a sequence of intramolecular cyclization (ring formation) followed by intermolecular propagation. rsc.org
Research has demonstrated the design and synthesis of hybrid monomers integrating a methacrylate functionality with a crotonate functionality. rsc.org These methacrylate-crotonate monomers undergo a visible light-driven, organocatalyzed photoredox ATRP-type cyclopolymerization. rsc.org This process effectively eliminates crosslinking and proceeds through the desired cyclization-propagation sequence. rsc.org Notably, diene monomers featuring a tert-butyl crotonate motif have been successfully polymerized using this method, yielding polymers with controlled molecular weights (10.3–17.2 kDa) and moderate dispersities (~1.5). rsc.org This finding is directly relevant, as a hybrid monomer could conceptually be designed by linking a crotonate moiety to the this compound structure, enabling its participation in this advanced polymerization cascade.
The general scheme for such a polymerization is outlined below:
| Step | Process | Description |
| 1. Initiation | Radical Generation | An initiator (e.g., DBMM) and a photocatalyst generate an initial radical. |
| 2. Addition | Intermolecular Propagation | The radical adds to the methacrylate double bond of the hybrid monomer. |
| 3. Cyclization | Intramolecular Ring-Formation | The newly formed radical undergoes an intramolecular addition to the pendant crotonate double bond, forming a cyclic unit. |
| 4. Propagation | Intermolecular Propagation | The radical, now located on the cyclic unit, adds to another hybrid monomer molecule, continuing the chain growth. |
Heterogeneous Polymerization Systems
Heterogeneous polymerization techniques are employed when the monomer and the resulting polymer have different solubility characteristics from the polymerization medium. These methods are particularly useful for particle formation and heat management.
Suspension Polymerization for Particle Formation
Suspension polymerization is a robust method for producing polymer particles or beads in the micrometer to millimeter size range. In this process, the monomer, this compound, containing a dissolved oil-soluble initiator (e.g., benzoyl peroxide), would be dispersed as fine droplets in a continuous aqueous phase. matchemmech.comfrontiersin.org A suspending agent or stabilizer (e.g., polyvinyl alcohol or calcium carbonate) is added to the aqueous phase to prevent the monomer droplets from coalescing. frontiersin.orgresearchgate.net
Each monomer droplet acts as a tiny bulk polymerization reactor. matchemmech.com Polymerization is initiated within these droplets, which are gradually converted into solid, spherical polymer particles. The particle size and morphology are influenced by factors such as the stirring speed, the type and concentration of the suspending agent, and the monomer-to-water ratio. researchgate.net Chain transfer agents can also be incorporated to control the molecular weight of the resulting polymer and influence the surface morphology of the microspheres. matchemmech.com This technique is widely used for producing poly(methyl methacrylate) (PMMA) beads and provides an effective and scalable method for synthesizing particles of poly(this compound). matchemmech.comfrontiersin.org
Aqueous Mini-emulsion Polymerization Kinetics
The kinetics of aqueous mini-emulsion polymerization for monomers like this compound are significantly influenced by the monomer's hydrophobicity. Detailed kinetic studies on analogous structures, such as tert-butyl methacrylate (tBMA), provide critical insights into the expected behavior. Research utilizing Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) in a mini-emulsion system offers a comparative analysis of tBMA with other monomers like n-butyl methacrylate (nBMA) and styrene.
In these studies, the polymerization kinetics followed a first-order relationship for the initial 60 minutes, which suggests a constant number of propagating species before termination processes become dominant. nsf.gov However, the rate of polymerization for the more hydrophilic tBMA was observed to be notably lower than that of the more hydrophobic nBMA and styrene. nsf.gov This difference is attributed to the monomer's solubility and diffusion characteristics within the aqueous and organic phases of the mini-emulsion system. nsf.gov
The hydrophilicity of the monomer, quantified by the partition coefficient (logP), plays a crucial role. nsf.gov A more hydrophilic monomer, like tBMA (logP = 1.86), can diffuse more readily through the aqueous phase. nsf.gov While this mobility can facilitate propagation, it also impacts emulsion stability. nsf.gov Research indicates that for hydrophilic monomers, achieving controlled polymerization requires careful consideration of colloidal stability with the chosen surfactant. nsf.gov Reduced emulsion stability, sometimes leading to aggregate formation, has been observed with more hydrophilic polymers like poly(tert-butyl methacrylate). nsf.gov
Conversely, more hydrophobic monomers tend to exhibit narrower dispersity and greater control during polymerization. nsf.gov This is because increased hydrophobicity can lead to reduced monomer diffusion between the organic and aqueous phases, stronger interactions between the monomer and surfactant, and enhanced polymer particle stability. nsf.gov
Detailed kinetic experiments comparing these monomers under identical conditions highlight the differences in their polymerization rates. The apparent rate constants (kapp) derived from first-order kinetic plots provide a quantitative measure of these differences.
| Monomer | Partition Coefficient (logP) |
|---|---|
| tert-Butyl methacrylate (tBMA) | 1.86 |
| n-Butyl methacrylate (nBMA) | 2.23 |
| Styrene | 2.67 |
| Monomer | kapp (min-1) |
|---|---|
| tert-Butyl methacrylate (tBMA) | 0.013 |
| n-Butyl methacrylate (nBMA) | 0.033 |
| Styrene | 0.022 |
These findings underscore that while controlled polymerization of hydrophilic monomers like tBMA in mini-emulsion ARGET ATRP systems is feasible, maintaining colloidal stability is a key parameter that must be managed, potentially by adjusting monomer concentrations to avoid issues like bimodal particle size distributions. nsf.gov
Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the copolymerization of This compound to generate the detailed and scientifically accurate article as requested by the provided outline.
The search for scholarly articles and experimental data yielded the following outcomes:
No Specific Data: No studies were found that specifically detail the statistical, block, or graft copolymerization of this compound with comonomers such as ethylene (B1197577) oxide, methyl methacrylate, or styrene.
No Reactivity Ratios: There is no available experimental data determining the reactivity ratios for this compound with other monomers.
No Penultimate Unit Effect Studies: Research investigating the penultimate unit effects in copolymerization propagation involving this specific monomer could not be located.
While a significant body of research exists for structurally similar, but distinct, monomers such as tert-butyl methacrylate (tBMA) and other bulky acrylic monomers, this information cannot be used. Adhering to the strict instructions to focus solely on "this compound" and maintain scientific accuracy prevents the substitution of data from these other compounds. The unique steric and electronic properties of the 1-(tert-butyl)cyclopentyl group would significantly influence its copolymerization behavior, making analogies to other monomers scientifically unsound for the purposes of this detailed article.
Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the requested outline for "Copolymerization Studies and Tailored Polymer Architectures Based on this compound" due to the lack of published research on this specific compound.
Copolymerization Studies and Tailored Polymer Architectures Based on 1 Tert Butyl Cyclopentyl Methacrylate
Modulation of Polymer Microstructure and Stereoregularity (Tacticity)
The spatial arrangement of pendant groups along a polymer backbone, known as tacticity, is a critical aspect of polymer microstructure that dictates its physical and chemical properties. For vinyl polymers like poly(1-(tert-butyl)cyclopentyl methacrylate), three primary tactic forms exist: isotactic (pendant groups on the same side of the polymer chain), syndiotactic (pendant groups on alternating sides), and atactic (pendant groups randomly arranged). The control over which of these forms is produced during polymerization is known as stereocontrol.
The stereoregularity of polymethacrylates is significantly influenced by the polymerization method, solvent, temperature, and the nature of the monomer's ester group. Radical polymerization of methacrylates with bulky ester groups, such as triphenylmethyl methacrylate (B99206), has been shown to produce highly isotactic polymers, a result typically associated with anionic polymerization. nih.gov Given the substantial steric hindrance posed by the 1-(tert-butyl)cyclopentyl group, it is anticipated that this monomer would also exhibit a strong preference for a specific tactic structure during polymerization.
Several strategies have been developed to modulate the tacticity of polymethacrylates. The use of specific solvents, such as fluoroalcohols, can have a remarkable effect on stereoregularity by forming hydrogen bonds with the monomer and the growing polymer chain end. nih.gov This interaction can influence the way the next monomer unit adds to the chain, thereby controlling the stereochemical outcome. nih.gov For some methacrylate polymerizations, this technique has been successfully used to produce syndiotactic polymers. nih.gov
Furthermore, the addition of Lewis acids, like lanthanide trifluoromethanesulfonates, can effectively control stereoregularity during radical polymerization. nih.gov These catalysts can coordinate with the monomer and the propagating chain end, influencing the transition state of the propagation step and thus the resulting tacticity. While specific studies detailing the tacticity of poly(this compound) are not prevalent, the established principles of stereocontrol in methacrylate polymerization provide a clear framework for modulating its microstructure. The bulky nature of the 1-(tert-butyl)cyclopentyl side group is expected to be a dominant factor in directing the stereochemistry of the polymerization, making it a promising candidate for producing polymers with high stereoregularity.
Impact of Polymer Architecture on Macroscopic Material Characteristics and Performance
While specific data on varied architectures of poly(this compound) is limited, studies on the structurally similar poly(tert-butyl acrylate) (PtBA) provide significant insight into the structure-property relationships. Research on PtBA has demonstrated that altering the polymer's topology from a simple linear chain to more compact structures, such as cyclic or 8-shaped topologies, leads to distinct changes in material characteristics. nih.gov
A key finding is the effect of architecture on the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PtBA, as the polymer architecture becomes more compact, the Tg increases. nih.gov For instance, cyclic polymers exhibit a higher Tg than their linear precursors of similar molar mass. nih.gov This is attributed to the reduced chain mobility and conformational freedom in the more constrained cyclic structure. This relationship highlights the potential of using polymer topology as a tool to fine-tune material properties for specific applications. nih.gov
The influence of polymer topology on the glass transition temperature for poly(tert-butyl acrylate) is summarized in the table below.
| Polymer Architecture | Molar Mass ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| Linear Precursor | ~10,000 | Lower |
| Cyclic Polymer | ~10,000 | Higher than Linear |
This interactive table is based on findings for poly(tert-butyl acrylate) and illustrates the principle that increased structural compactness leads to a higher Tg. The exact values would need to be experimentally determined for poly(this compound).
In addition to thermal properties, polymer architecture affects solution properties like intrinsic viscosity. For PtBA, intrinsic viscosity decreases as the structural compactness increases. nih.gov This is because compact structures, like cyclic or multi-arm star polymers, occupy a smaller hydrodynamic volume in solution compared to their linear counterparts of the same molecular weight. The ability to create various architectures, such as diblock and triblock copolymers, using monomers like tert-butyl acrylate (B77674) and styrene (B11656) through techniques like ATRP, further expands the range of achievable material properties. cmu.educmu.edu These block copolymers can self-assemble into complex nanostructures, and by selectively modifying one of the blocks, materials can be designed for applications ranging from thermoplastic elastomers to amphiphilic dispersants. cmu.edu
Advanced Characterization Methodologies for 1 Tert Butyl Cyclopentyl Methacrylate Derived Polymers
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone for determining the chemical structure and composition of polymeric materials. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer detailed information about the arrangement of atoms and functional groups within the polymer chains.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atoms. For polymers of 1-(tert-Butyl)cyclopentyl methacrylate (B99206), both ¹H and ¹³C NMR are employed to confirm the polymer's composition and determine its tacticity—the stereochemical arrangement of the bulky side chains along the polymer backbone.
In ¹H NMR spectroscopy, the composition of a copolymer can be determined by comparing the integrated peak areas of protons unique to each monomer unit. For a homopolymer of 1-(tert-Butyl)cyclopentyl methacrylate, the key resonances would include those for the tert-butyl protons, the cyclopentyl protons, the polymer backbone methylene (B1212753) (-CH₂-) protons, and the α-methyl (-CH₃) protons.
Tacticity is often determined by analyzing the high-resolution signals of the α-methyl protons or the backbone methylene protons. measurlabs.comuc.edu The chemical shifts of these groups are sensitive to the relative stereochemistry of adjacent monomer units.
Isotactic (m, meso): Adjacent side groups have the same stereochemistry.
Syndiotactic (r, racemo): Adjacent side groups have alternating stereochemistry.
Atactic: The side groups are randomly arranged.
In ¹H NMR spectra of polymethacrylates, the α-methyl proton signal often splits into three distinct regions corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. cas.cz Similarly, the backbone methylene protons can appear as a singlet for syndiotactic dyads or as a more complex AB quartet for isotactic dyads. uc.edu
¹³C NMR spectroscopy provides complementary information. measurlabs.com The chemical shifts of the quaternary carbon of the polymer backbone and the α-methyl carbon are particularly sensitive to the polymer's tacticity, offering a more detailed view into triad (B1167595) and even pentad sequences. auremn.orgresearchgate.net
Table 1: Expected ¹H NMR Chemical Shifts for Poly(this compound)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~0.9 - 1.2 | Singlet |
| α-Methyl (-CH₃) | ~0.8 - 1.3 | Split based on tacticity (mm, mr, rr) |
| Cyclopentyl (-CH₂-) | ~1.4 - 1.8 | Multiplet |
Table 2: Expected ¹³C NMR Chemical Shifts for Poly(this compound)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| α-Methyl (-CH₃) | ~16 - 22 |
| tert-Butyl (-(CH₃)₃) | ~25 - 30 |
| Cyclopentyl (-CH₂-) | ~23 - 40 |
| Backbone Methylene (-CH₂-) | ~45 - 55 |
| Quaternary Carbon (Backbone) | ~44 - 48 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. youtube.com By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated that shows characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
For polymers derived from this compound, the FTIR spectrum would be dominated by strong absorption bands characteristic of the methacrylate ester group. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the alkyl groups (tert-butyl, cyclopentyl, and α-methyl). The absence of the monomer's C=C double bond absorption band (around 1636 cm⁻¹) confirms that polymerization has occurred. uobaghdad.edu.iqnih.gov
Table 3: Key FTIR Absorption Bands for Poly(this compound)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | ~1730 |
| C-O | Stretching | 1100 - 1300 |
Chromatographic Techniques for Molecular Weight and Dispersity Analysis
Chromatographic methods are essential for separating and analyzing polymer mixtures based on their physical properties, with size exclusion being the most important for determining molecular weight distributions.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. hpst.cz The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
The output from a GPC/SEC analysis is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), it is possible to determine several important parameters for the polymer sample:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₒ): An average that gives more weight to heavier molecules.
Dispersity (Đ) or Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all chains have the same length. Controlled polymerization techniques often yield polymers with low PDI values (e.g., < 1.2). researchgate.net
Table 4: Example GPC/SEC Data for a Polymethacrylate
| Sample | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) |
|---|---|---|---|
| Poly(tert-butyl methacrylate) polymersource.ca | 443,000 | 467,000 | 1.05 |
Thermal Analysis for Polymer Phase Transitions and Stability
Thermal analysis techniques are used to measure the physical properties of a polymer as a function of temperature. These methods are crucial for determining the material's operational temperature range and processing conditions.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. youtube.com It is used to detect thermal transitions, such as the glass transition, melting, and crystallization.
For amorphous polymers like those typically derived from this compound, the most important thermal transition is the glass transition temperature (T₉). The T₉ is the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. melagraki.com This transition is observed as a step-like change in the heat flow curve of the DSC thermogram. polymersource.ca The T₉ is a critical parameter as it defines the upper-temperature limit for the structural use of the polymer. The value of T₉ is influenced by factors such as molecular weight, chain flexibility, and the bulkiness of the side chains. The presence of the bulky tert-butyl and cyclopentyl groups in the side chain of poly(this compound) would be expected to restrict chain mobility, leading to a relatively high T₉. For comparison, the reported T₉ for poly(tert-butyl methacrylate) is approximately 107 °C. sigmaaldrich.com
Table 5: Glass Transition Temperatures (T₉) of Related Polymethacrylates
| Polymer | T₉ (°C) |
|---|---|
| Poly(methyl methacrylate) (PMMA) | ~105 - 110 |
| Poly(tert-butyl methacrylate) (PtBMA) | 107 sigmaaldrich.com |
| Poly(n-butyl methacrylate) (PnBMA) | ~20 |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polymers derived from this compound. This analysis provides vital information on the decomposition temperatures and the mechanism of degradation, which are essential for photoresist processing, where precise temperature control during post-exposure bakes is paramount. The incorporation of bulky alicyclic groups, such as the tert-butyl cyclopentyl moiety, is known to enhance the thermal stability of methacrylate-based polymers. nih.govresearchgate.net
The thermal degradation of these polymers typically occurs in a multi-stage process. The initial weight loss, often observed at lower temperatures, can be attributed to the acid-catalyzed deprotection of the tert-butyl group, a key step in the chemical amplification process of photoresists. This is followed by the decomposition of the main polymer chain at significantly higher temperatures.
A representative TGA thermogram for a copolymer containing an alicyclic methacrylate would show distinct weight loss steps. For instance, a copolymer of this compound and a more stable comonomer might exhibit an initial weight loss corresponding to the cleavage of the tert-butyl group, followed by a second, major weight loss event at a higher temperature, representing the degradation of the polymer backbone. researchgate.netresearchgate.net The temperature at which 5% weight loss occurs (Td5%) is a common metric for comparing the thermal stability of different polymers.
Table 1: Representative TGA Data for an Alicyclic Methacrylate Copolymer
| Degradation Stage | Onset Temperature (°C) | Temperature of Maximum Decomposition (°C) | Weight Loss (%) |
|---|---|---|---|
| 1st Stage (Side Chain) | ~180 | ~220 | ~25 |
| 2nd Stage (Main Chain) | ~350 | ~410 | ~70 |
Note: This data is representative of a typical alicyclic methacrylate-based photoresist polymer and is intended for illustrative purposes.
Rheological Characterization of Polymer Solutions and Melts
The rheological properties of both polymer solutions and melts are crucial for the practical application of this compound-derived polymers, particularly in the spin-coating process for photoresist film formation. mdpi.com The viscosity of the polymer solution directly impacts the final film thickness and uniformity.
For polymer solutions, the viscosity is a function of several factors, including the polymer's molecular weight, the concentration of the polymer in the solvent, and the temperature. scirp.org Generally, an increase in either molecular weight or concentration leads to a significant increase in the solution's viscosity. researchgate.net The relationship between these parameters is complex, with intermolecular entanglements becoming more prevalent at higher concentrations, leading to a sharp rise in viscosity. ijcce.ac.ir
The melt viscosity of these polymers is also a key parameter, particularly for understanding material flow and processing at elevated temperatures. Polymer melts typically exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. nih.gov This is due to the alignment of polymer chains under shear, which reduces their resistance to flow. researchgate.net The presence of the bulky 1-(tert-butyl)cyclopentyl group can increase the melt viscosity compared to simpler polymethacrylates due to increased chain stiffness and intermolecular friction.
Table 2: Factors Influencing the Viscosity of Polymer Solutions and Melts
| Parameter | Effect on Solution Viscosity | Effect on Melt Viscosity | Rationale |
|---|---|---|---|
| Molecular Weight | Increases | Increases | Longer chains lead to more entanglements. ijcce.ac.ir |
| Concentration (Solution) | Increases | N/A | Higher concentration increases intermolecular interactions. scirp.org |
| Temperature | Decreases | Decreases | Increased molecular mobility reduces flow resistance. nih.gov |
| Shear Rate | Decreases (Non-Newtonian) | Decreases (Shear Thinning) | Alignment of polymer chains in the direction of flow. researchgate.net |
Microscopy and Scattering Techniques for Morphological and Emulsion Stability Studies
The morphology of thin films and the stability of polymer emulsions are critical for the performance of materials derived from this compound. Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of photoresist films at the nanoscale. researchgate.net It can reveal information about surface roughness, the presence of defects, and the morphology of patterned features. For photoresist applications, a smooth and uniform film is essential for achieving high-resolution patterns. The large, bulky nature of the 1-(tert-butyl)cyclopentyl group can influence how the polymer chains pack, potentially affecting the final surface morphology of the film.
Furthermore, the size and structure of the cycloaliphatic groups in acrylate-based photoresists can influence their interaction with developer solutions, leading to swelling. nih.gov This swelling can cause pattern collapse and distortion, compromising the fidelity of the lithographic process. nih.govmdpi.com
Small-Angle X-ray Scattering (SAXS) is another valuable technique for probing the morphology of these polymers, particularly in the case of block copolymers. researchgate.netsci-hub.seacs.org SAXS can be used to characterize the size, shape, and arrangement of different phases or domains within the material. For instance, in a block copolymer containing a poly(this compound) segment, SAXS can determine whether the blocks form lamellar, cylindrical, or spherical microdomains and can measure the spacing between these domains. researchgate.netacs.org This information is crucial for understanding the self-assembly behavior of these polymers, which is often exploited in directed self-assembly (DSA) applications in nanotechnology.
For polymers prepared via emulsion polymerization, studying the stability of the resulting latex is important. Techniques like dynamic light scattering (DLS) can be used to determine the particle size and size distribution of the latex particles, which are key indicators of emulsion stability.
Mass Spectrometry (MALDI-TOF MS) for Copolymer Composition and Chain-End Fidelity
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has become an indispensable tool for the detailed structural characterization of synthetic polymers, including those derived from this compound. researchgate.netyoutube.com This technique allows for the precise determination of the molecular weight of individual polymer chains, providing valuable insights into the copolymer composition and the fidelity of chain-end groups. nih.govresearchgate.netnih.gov
Furthermore, MALDI-TOF MS is highly effective for assessing the chain-end fidelity of polymers synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.org The mass of the polymer chains can be measured with sufficient accuracy to confirm the presence of the expected initiator and chain-transfer agent fragments at the chain ends. researchgate.net This confirms that the polymerization has proceeded as intended and that the polymer chains retain their "living" character, which is crucial for the synthesis of well-defined block copolymers and other complex architectures. rsc.org
Table 3: Illustrative MALDI-TOF MS Data for a Copolymer of this compound (M1) and Methyl Methacrylate (M2)
| m/z (Observed) | n (M1 units) | m (M2 units) | Calculated Mass | End Groups + Cation |
|---|---|---|---|---|
| 2457.5 | 5 | 14 | 2457.4 | Initiator + RAFT agent + Na+ |
| 2567.6 | 5 | 15 | 2567.5 | Initiator + RAFT agent + Na+ |
| 2677.7 | 5 | 16 | 2677.6 | Initiator + RAFT agent + Na+ |
| 2667.6 | 6 | 14 | 2667.6 | Initiator + RAFT agent + Na+ |
Note: This data is hypothetical and serves to illustrate how MALDI-TOF MS can resolve individual copolymer chains. M1 = this compound (210.31 g/mol ), M2 = Methyl Methacrylate (100.12 g/mol ). The masses of initiator and RAFT agent fragments are assumed for calculation.
Theoretical and Computational Investigations of 1 Tert Butyl Cyclopentyl Methacrylate Polymerization and Polymer Properties
Quantum Chemical Calculations of Monomer Reactivity and Polymerization Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic reactivity of monomers and the energetics of polymerization pathways. For complex methacrylates, these calculations can predict reaction barriers and transition state geometries, offering a molecular-level understanding of the polymerization process.
Studies on structurally similar monomers, such as 1-ethylcyclopentyl methacrylate (B99206) (ECPMA), provide valuable insights that can be extrapolated to 1-(tert-butyl)cyclopentyl methacrylate. For instance, combined quantum chemistry and experimental studies on the copolymerization of ECPMA with methyl methacrylate (MMA) have utilized sophisticated models to understand propagation kinetics. researchgate.netdntb.gov.ua These studies employ methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, which allows for high-level quantum mechanical treatment of the reacting core while the rest of the polymer chain is handled with a more computationally efficient method. researchgate.netdntb.gov.ua
Key findings from such computational work reveal several trends applicable to sterically demanding cyclic methacrylates:
Conformational Effects: The identity of the ultimate unit (the last monomer added to the growing chain) significantly influences the preferred conformation of the radical chain end, which in turn affects its reactivity. researchgate.netdntb.gov.ua
Monomer Addition Energetics: Calculations can determine the relative favorability of monomer addition. For example, in the ECPMA-MMA system, the addition of the bulkier ECPMA monomer to growing radical chains was found to be generally favored over the addition of MMA. researchgate.netdntb.gov.ua
Penultimate Unit Effects: The monomer unit preceding the radical end (the penultimate unit) can also exert a non-negligible influence on reactivity, often through entropic effects. researchgate.netdntb.gov.ua
Computational Modeling of Polymerization Kinetics and Mechanisms (e.g., PREDICI)
To bridge the gap between molecular-level calculations and macroscopic polymerization behavior, specialized software packages like PREDICI® are employed. PREDICI® is a powerful tool for simulating complex polymerization kinetics by solving the extensive sets of differential equations that describe the various reaction events: initiation, propagation, termination, and chain transfer. mdpi.comcmu.edu
While specific PREDICI® models for this compound are not widely published, the methodology has been extensively validated for other (meth)acrylate systems. mdpi.comresearchgate.net A typical modeling approach involves:
Defining the Reaction Scheme: This includes all relevant elementary reactions. For free-radical polymerization, this encompasses initiator decomposition, radical addition to monomer, chain transfer to monomer or solvent, and termination by combination or disproportionation. researchgate.net
Inputting Kinetic Rate Coefficients: The rate coefficients for each reaction are required. These can be obtained from experimental data or, increasingly, from quantum chemical calculations.
Accounting for Diffusion-Controlled Effects: As polymerization proceeds, the increasing viscosity of the medium can cause propagation and termination reactions to become diffusion-controlled (the gel or Trommsdorff effect). Models incorporate empirical or theory-based functions to describe how rate coefficients change with monomer conversion. mdpi.comresearchgate.net
Using this framework, PREDICI® can predict key process variables and polymer properties over the course of the reaction.
Table 1: Predicted Outputs from PREDICI® Simulations of Methacrylate Polymerization
| Predicted Parameter | Description | Relevance |
|---|---|---|
| Monomer Conversion vs. Time | The rate at which monomer is converted into polymer. | Predicts reaction time and efficiency. mdpi.com |
| Molecular Weight Development | The evolution of number-average (M_n) and weight-average (M_w) molecular weights. | Crucial for tailoring polymer mechanical properties. mdpi.com |
| Polydispersity Index (Đ) | The ratio of M_w to M_n, indicating the breadth of the molecular weight distribution. | A measure of the control over the polymerization process. mdpi.com |
These simulations are invaluable for process optimization, allowing for the in silico exploration of different reaction conditions (e.g., temperature, initiator concentration) to achieve desired polymer characteristics. hereon.denih.gov
Structure-Reactivity Relationships in Methacrylate Polymerization Processes
The polymerization behavior of methacrylates is profoundly influenced by the structure of the ester side group. The bulky 1-(tert-butyl)cyclopentyl group is a prime example of how steric hindrance can dictate reactivity.
General principles governing structure-reactivity relationships in methacrylate polymerization include:
Steric Hindrance: Large, bulky ester groups, like the one in this compound, can hinder the approach of the growing polymer radical to the monomer's double bond. This steric repulsion typically leads to a decrease in the propagation rate coefficient (k_p). acs.org
Radical Stability: The substituents on the monomer can influence the stability of the propagating radical. However, for methacrylates, the primary radical structure is consistent (a tertiary radical stabilized by the ester group), so the main differences arise from steric factors.
Molecular Dynamics Simulations and Conformational Analysis of Sterically Hindered Methacrylates
Molecular dynamics (MD) simulations offer a way to model the dynamic behavior and conformational landscape of polymer chains. youtube.com For polymers derived from sterically hindered methacrylates, MD is particularly useful for understanding how the bulky side groups influence chain packing, mobility, and ultimately, macroscopic properties. nih.gov
In an MD simulation, a polymer system is represented by an atomistic or coarse-grained model. The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. rsc.org This allows for the investigation of:
Chain Conformation: The bulky 1-(tert-butyl)cyclopentyl side groups are expected to restrict the rotational freedom of the polymer backbone. MD simulations can quantify this by calculating parameters like the radius of gyration and analyzing the distribution of dihedral angles along the chain.
Amorphous Packing: Simulations of the bulk polymer can reveal how the sterically demanding side chains pack together in the amorphous state. This provides insight into the polymer's density, free volume, and potential for chain entanglement.
Glass Transition Temperature (T_g): MD simulations can predict the T_g by monitoring properties like density or specific volume as a function of temperature. The bulky, rigid side groups of poly(this compound) would be expected to severely restrict chain mobility, leading to a high T_g.
Mechanical Properties: By simulating the response of the polymer model to applied stress or strain, it is possible to estimate mechanical properties like the elastic modulus. nih.gov
Prediction and Modeling of Polymer Microstructure and Physical Characteristics
Computational modeling is increasingly used to predict the final physical properties of polymers based on their chemical structure and the conditions under which they are synthesized. This involves integrating information from quantum mechanics, kinetic modeling, and molecular dynamics. nih.gov
For poly(this compound), key aspects of its microstructure and properties that can be modeled include:
Tacticity: The stereochemical arrangement of the bulky side groups along the polymer chain (isotactic, syndiotactic, or atactic) is a critical feature of the microstructure. While conventional free-radical polymerization of methacrylates often leads to atactic or syndiotactic-rich polymers, computational models can explore the energetic preferences for different stereochemical additions, which influence properties like T_g.
Branching and Defects: Kinetic models can be extended to include side reactions, such as chain transfer, that can lead to branching. The extent and nature of branching can significantly alter a polymer's rheological and mechanical properties. chemrxiv.org
Structure-Property Correlations: Computational tools, including quantitative structure-property relationship (QSPR) models and machine learning approaches like recursive neural networks (RecNN), can be developed to predict physical characteristics. nih.gov By training these models on datasets of known polymers, it becomes possible to predict properties like the glass transition temperature, refractive index, and mechanical modulus for new polymers like poly(this compound). nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-ethylcyclopentyl methacrylate | ECPMA |
| Methyl methacrylate | MMA |
| Poly(this compound) | - |
Advanced Materials Applications and Performance of 1 Tert Butyl Cyclopentyl Methacrylate Derived Polymers
Polymers for Advanced Lithography and Photoresist Materialsalfa-chemistry.com
The primary application of 1-(tert-Butyl)cyclopentyl methacrylate (B99206) is in the formulation of chemically amplified photoresists for advanced lithography, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. These technologies are essential for the manufacturing of modern integrated circuits with ever-decreasing feature sizes.
Design Principles for High-Performance Photoresists in Extreme Ultraviolet (EUV) Lithography
The design of high-performance photoresists for EUV lithography is a complex challenge that requires a delicate balance of resolution, line edge roughness (LER), and sensitivity (the RLS trade-off). Polymers incorporating 1-(tert-Butyl)cyclopentyl methacrylate are designed to address these challenges through several key principles:
Acid-Labile Protecting Groups: The tert-butyl ester group is a classic example of an acid-labile protecting group. In a chemically amplified resist, EUV radiation generates a small amount of strong acid from a photoacid generator (PAG). During a subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the tert-butyl group, liberating isobutylene (B52900) and converting the non-polar methacrylate ester into a polar carboxylic acid. This change in polarity allows for differential dissolution in an aqueous alkaline developer, creating the desired pattern.
High Etch Resistance: The bulky, alicyclic cyclopentyl group contributes significantly to the polymer's resistance to plasma etching processes used to transfer the patterned image to the underlying substrate. The high carbon-to-hydrogen ratio of the cyclopentyl moiety helps the polymer withstand the harsh plasma environment, ensuring pattern fidelity.
Control of Physical Properties: The rigid and bulky nature of the 1-(tert-butyl)cyclopentyl group increases the glass transition temperature (Tg) of the polymer. A higher Tg is crucial for maintaining pattern stability and preventing pattern collapse, especially for high-aspect-ratio features.
Dissolution Behavior: The hydrophobic nature of the monomer helps to control the dissolution contrast between the exposed and unexposed regions of the photoresist. The incorporation of such hydrophobic groups can help to mitigate swelling issues during development with aqueous developers like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). uclouvain.be
Research into the fundamental interactions of EUV photons with methacrylate-based polymers, such as the closely related tert-butyl methacrylate (TBMA), reveals that dissociative photoionization is a primary mechanism. mdpi.comresearchgate.net The interaction with high-energy EUV photons (92 eV) leads to the fragmentation of the molecule. mdpi.com Understanding these dissociation pathways is critical for designing more efficient and stable photoresist materials. The cleavage of the tert-butyl group is a desired outcome, as it leads to the necessary solubility switch. However, other fragmentation pathways can be detrimental to resist performance. mdpi.comresearchgate.net Therefore, the design of copolymers that incorporate monomers like this compound aims to optimize the desired deprotection reaction while minimizing unwanted side reactions.
Polymeric Materials for Energy Storage and Conversion Devices
While methacrylate-based polymers are utilized in energy storage, particularly as components of electrolytes, the specific use of polymers derived solely from this compound in this field is not well-documented. The fundamental property requirements for solid polymer electrolytes are generally at odds with the inherent characteristics of a homopolymer of this monomer.
Solid Polymer Electrolytes in Battery Systems
Solid polymer electrolytes (SPEs) are a critical component in the development of safer, all-solid-state lithium-ion batteries. researchgate.net The primary function of an SPE is to facilitate the transport of lithium ions between the anode and cathode while maintaining mechanical and electrochemical stability.
Key requirements for a successful polymer host in an SPE include:
High Ionic Conductivity: The polymer must be able to dissolve lithium salts and facilitate the movement of ions. This is typically achieved through the presence of polar functional groups (e.g., ethers, carbonates) and a high degree of segmental motion in the polymer chains (i.e., a low glass transition temperature). uclouvain.beresearchgate.netnih.govresearchgate.net
Electrochemical Stability: The polymer must be stable against both the highly reducing lithium metal anode and the highly oxidizing cathode materials. nsf.gov
Mechanical Strength: The electrolyte also serves as a separator and must be mechanically robust enough to prevent short circuits.
Polymers of this compound are characterized by their bulky, non-polar side groups. These features result in a rigid polymer backbone with a high glass transition temperature and a hydrophobic nature. Such a structure is not conducive to dissolving lithium salts or promoting the segmental motion required for efficient ion transport. Consequently, these polymers are not typically considered for use as the primary ion-conducting component in solid polymer electrolytes. The field of SPEs is dominated by materials like poly(ethylene oxide) (PEO) and other polymers with flexible, polar chains that can effectively solvate and transport lithium ions. uclouvain.be
High-Performance Polymeric Foams and Expandable Precursors
High-performance polymeric foams are lightweight materials with excellent thermal and mechanical properties, making them valuable in aerospace, automotive, and construction industries. The production of these foams can involve the use of expandable polymer beads, which are created through suspension polymerization.
Optimization of Suspension Polymerization for Bead Formation
Suspension polymerization is a process where monomer droplets are dispersed and polymerized in a continuous phase, typically water, to form spherical polymer beads. The size and uniformity of these beads are critical for their subsequent processing into foams.
The optimization of this process involves several key parameters:
Stabilizers and Dispersants: To prevent the monomer droplets from coalescing, stabilizers like polyvinyl alcohol (PVA) are used. The concentration and type of dispersant affect the final bead size and yield. researchgate.net
Monomer Composition: The inclusion of bulky monomers like tBMA can influence the polymerization kinetics and the properties of the resulting beads. The amount of tBMA can be adjusted to control the expansion ratio of the beads during foaming. mdpi.comresearchgate.net
Process Conditions: Parameters such as the water-to-oil ratio and stirring speed are crucial for controlling the droplet size and achieving a narrow bead size distribution. researchgate.net
Given its structural similarity to tBMA, it is plausible that this compound could play a similar role in creating expandable precursors for high-performance foams. The bulky cyclopentyl group could further enhance the thermal stability and mechanical properties of the final foam product. The decomposition of the tert-butyl group would provide the necessary blowing agent for expansion.
| Parameter | Condition/Value | Effect |
|---|---|---|
| Salting-out Agent | e.g., (NH4)2SO4 | Reduces solubility of monomers in aqueous phase, stabilizing the suspension. |
| Dispersant | e.g., Polyvinyl alcohol (PVA) | Prevents droplet coalescence; concentration affects bead size and yield. |
| Water-to-Oil Ratio (WOR) | Varied (e.g., 3:1 to 5:1) | Impacts suspension stability and heat dissipation. |
| Stirring Speed | Varied (e.g., 200-500 rpm) | Controls droplet size; higher speeds generally lead to smaller beads. |
| tBMA Content | e.g., 10% | Determines the expansion ratio of the final beads. |
Specialty Coatings, Adhesives, and Sealants
The unique chemical structure of this compound suggests that its polymers could offer significant advantages in the formulation of specialty coatings, adhesives, and sealants. The combination of a hydrophobic, bulky side chain imparts properties that are highly desirable for protective and high-performance applications.
Polymers based on the closely related tert-butyl methacrylate (PtBMA) are known to be hydrophobic and exhibit excellent thermal stability and chemical resistance. polysciences.com These characteristics are directly applicable to the development of robust coatings. The bulky tert-butyl group provides steric hindrance, which can reduce chain interactions and enhance solubility in organic solvents during formulation, while also contributing to the durability of the final cured film. polysciences.com
The inclusion of the cyclopentyl group in this compound is expected to further enhance these properties:
Hydrophobicity: The alicyclic cyclopentyl ring, along with the tert-butyl group, would create a highly hydrophobic polymer, leading to coatings with excellent water repellency and resistance to moisture. This is critical for corrosion protection on metal substrates and for outdoor applications where weather resistance is important. google.comlongchangchemical.com
Durability and Hardness: The rigid structure of the cyclopentyl group can increase the hardness and abrasion resistance of a coating or sealant, protecting the underlying substrate from mechanical damage.
Chemical Resistance: The sterically hindered ester linkage would be more resistant to chemical attack, particularly from hydrolysis, compared to less bulky esters. This would be advantageous in coatings for industrial environments or applications requiring resistance to various chemicals.
UV Curability: Methacrylate monomers are widely used in UV-curable formulations due to their rapid polymerization upon exposure to UV light in the presence of a photoinitiator. longchangchemical.commdpi.comresearchgate.net This allows for fast, energy-efficient curing processes, which are highly desirable in many industrial coating and adhesive applications. longchangchemical.commdpi.com The specific reactivity of this compound in such systems would depend on formulation details, but its methacrylate functionality makes it a prime candidate for inclusion in UV-curable systems.
While specific commercial formulations based on this compound are not widely publicized, its inherent properties make it a strong candidate for use as a comonomer to enhance the performance of specialty coatings, adhesives, and sealants where durability, hydrophobicity, and chemical resistance are paramount.
| Property | Contributing Structural Feature | Anticipated Benefit |
|---|---|---|
| Hydrophobicity / Water Resistance | tert-Butyl and Cyclopentyl groups | Improved corrosion protection and weatherability. google.comlongchangchemical.com |
| Hardness / Abrasion Resistance | Rigid Cyclopentyl group | Enhanced mechanical durability of surfaces. |
| Chemical Resistance | Steric hindrance from bulky side chain | Increased stability against hydrolysis and chemical attack. polysciences.com |
| Fast Curing | Methacrylate functionality | Suitability for energy-efficient UV-curing processes. mdpi.comresearchgate.net |
Influence of Monomer Incorporation on Film Formation, Durability, and Chemical Resistance
The incorporation of this compound into polymer formulations significantly influences the resulting film's properties, including its formation, durability, and chemical resistance. The bulky tert-butyl and cyclopentyl groups on the ester side chain of the methacrylate monomer play a crucial role in dictating the final characteristics of the polymer.
Polymers derived from tert-butyl methacrylate (TBMA), a related monomer, are known for their exceptional resistance to solvents and chemicals, improved thermal stability, and enhanced mechanical properties such as hardness and abrasion resistance. rsc.orgnbinno.com The hydrophobicity imparted by the tert-butyl group also contributes to the polymer's surface properties and water repellency. rsc.org These characteristics are largely attributed to the steric hindrance provided by the bulky alkyl groups, which protects the polymer backbone from chemical attack and reduces chain mobility, leading to harder and more durable films.
The cohesive energy density of a polymer film, which is a measure of the interaction between polymer chains, is a key factor in its durability. The branching of the tert-butyl moiety can promote interlocking of the ester groups, leading to increased resistance of the polymer chains to sliding past one another under applied force. This enhances the mechanical stability and cohesive strength of the film.
In the context of this compound, the presence of both the tert-butyl and the cyclopentyl groups is expected to further enhance these properties. The rigid and bulky nature of the cyclopentyl ring, combined with the steric bulk of the tert-butyl group, can lead to polymers with high glass transition temperatures (Tg), contributing to the formation of hard, scratch-resistant, and thermally stable films. researchgate.net The chemical structure of these polymers can also provide excellent resistance to a wide range of chemicals, a critical attribute for advanced coatings and specialty adhesives. rsc.org
The table below summarizes the expected influence of incorporating this compound on key film properties.
| Property | Influence of this compound Incorporation | Underlying Mechanism |
| Film Formation | Can lead to the formation of uniform and defect-free films. | The bulky side groups can influence polymer solubility and solution viscosity, which are critical parameters in film casting and coating processes. |
| Durability | Enhanced hardness, scratch resistance, and overall mechanical robustness. | Increased cohesive energy density due to the interlocking of bulky side chains, leading to greater resistance to mechanical stress. |
| Chemical Resistance | Improved resistance to a variety of solvents, acids, and bases. | Steric hindrance from the tert-butyl and cyclopentyl groups protects the ester linkages and the polymer backbone from chemical attack. |
| Thermal Stability | Higher glass transition temperature (Tg) and improved resistance to thermal degradation. | Reduced chain mobility and strong intermolecular forces resulting from the bulky side groups. |
| Hydrophobicity | Increased water repellency and reduced water uptake. | The nonpolar nature of the tert-butyl and cyclopentyl groups leads to a more hydrophobic polymer surface. |
Polymeric Nanocomposites and Hybrid Materials
Integration with Inorganic Nanoparticles (e.g., Graphene Oxide, Polyhedral Oligomeric Silsesquioxane (POSS))
The integration of inorganic nanoparticles like graphene oxide (GO) and polyhedral oligomeric silsesquioxanes (POSS) into polymers derived from this compound results in advanced nanocomposites with synergistic properties. These hybrid materials combine the desirable characteristics of the polymer matrix, such as processability and film-forming ability, with the unique functionalities of the inorganic fillers, including enhanced mechanical strength, thermal stability, and conductivity. acs.orgnih.gov
Graphene Oxide (GO) Nanocomposites:
The dispersion of GO within a polymer matrix derived from this compound can significantly enhance the material's properties. scholaris.ca The bulky side groups of the polymer can aid in preventing the restacking of GO sheets, a common challenge in the fabrication of graphene-based nanocomposites. scholaris.ca Surface functionalization of GO is often employed to improve its compatibility with the polymer matrix and ensure homogeneous dispersion. scholaris.ca The resulting nanocomposites can exhibit improved thermal stability and mechanical properties at low filler loadings. acs.orgnih.gov The synthesis of these nanocomposites can be achieved through techniques like in-situ polymerization, where the monomer is polymerized in the presence of GO. scholaris.ca
Polyhedral Oligomeric Silsesquioxane (POSS) Hybrid Materials:
POSS are cage-like molecules with a silicon-oxygen core and organic functional groups at their corners. umich.edu The incorporation of POSS into methacrylate-based polymers can lead to significant improvements in their thermal and mechanical properties. umich.eduresearchgate.net For instance, the addition of a small percentage of POSS monomers to methacrylate copolymers has been shown to increase the glass transition temperature (Tg) and decomposition temperature of the resulting material. umich.edu Methacrylate-functionalized POSS can be copolymerized with monomers like this compound to create hybrid polymers with covalently bonded POSS cages. researchgate.netgavinpublishers.com These materials benefit from the nanoscale reinforcement provided by the POSS segments, leading to enhanced hardness, scratch resistance, and adhesion. gavinpublishers.com
The table below outlines the expected property enhancements in poly(this compound) upon integration with GO and POSS.
| Nanoparticle | Property Enhancement in Nanocomposite | Potential Applications |
| Graphene Oxide (GO) | Improved mechanical strength, thermal stability, and potentially electrical conductivity. | Advanced coatings, lightweight structural components, and conductive films. |
| Polyhedral Oligomeric Silsesquioxane (POSS) | Increased glass transition temperature, enhanced thermal stability, improved hardness, and scratch resistance. | High-performance coatings, dental materials, and aerospace components. |
Synthesis and Application of Polymer-Grafted Nanoparticles
The "grafting-from" approach is a powerful technique for the synthesis of polymer-grafted nanoparticles (PGNs) with precise control over the polymer brush characteristics. In this method, initiator sites are anchored to the nanoparticle surface, and the polymer chains are grown directly from these sites. This allows for the creation of PGNs with high graft densities and well-defined polymer architectures.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for the "grafting-from" synthesis of PGNs. researchgate.net RAFT allows for the synthesis of block copolymers and polymer grafts with controlled molecular weight, graft density, and architecture. researchgate.net For instance, a RAFT agent can be immobilized on the surface of silica (B1680970) nanoparticles, followed by the polymerization of this compound to create a dense brush of poly(this compound) chains.
The properties of the resulting PGNs are highly dependent on the characteristics of the grafted polymer. The bulky and hydrophobic nature of the this compound-derived polymer brushes can impart unique properties to the nanoparticles. These PGNs can exhibit enhanced dispersibility in nonpolar organic solvents and polymer matrices, making them excellent additives for improving the mechanical and thermal properties of nanocomposites.
Furthermore, the synthesis of block copolymer brushes on nanoparticles opens up possibilities for creating stimuli-responsive materials. For example, a block copolymer containing a poly(this compound) segment and a stimuli-responsive polymer segment could be grafted onto nanoparticles to create materials that change their properties in response to external stimuli like pH or temperature.
The table below details the synthesis and potential applications of nanoparticles grafted with polymers derived from this compound.
| Synthesis Technique | Key Features of the "Grafting-From" Approach | Potential Applications of PGNs |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Precise control over polymer molecular weight and architecture. High graft densities can be achieved. Versatile and compatible with a wide range of monomers. | Reinforcing fillers for polymer matrices. Surface modifiers for coatings. Components in advanced sensors and electronic devices. |
Polymeric Materials for Advanced Delivery Systems (Focus on material design and properties)
Synthesis of Biocompatible and Structurally Controlled Amphiphilic Copolymers
Amphiphilic block copolymers, which consist of both hydrophobic and hydrophilic segments, are of significant interest for advanced delivery systems due to their ability to self-assemble into various nanostructures, such as micelles and polymersomes, in aqueous environments. kowachemical.com These nanostructures can encapsulate and transport therapeutic agents. The design and synthesis of these copolymers with precise control over their structure are crucial for their performance as delivery vehicles.
Polymers derived from this compound can serve as the hydrophobic block in amphiphilic copolymers. The bulky and nonpolar nature of the 1-(tert-butyl)cyclopentyl group imparts a strong hydrophobic character to the polymer segment. This hydrophobic block can be combined with a hydrophilic block, such as poly(ethylene glycol) (PEG) or a hydrophilic polymethacrylate, to create an amphiphilic architecture.
Controlled polymerization techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) are instrumental in the synthesis of these block copolymers. rsc.orgnbinno.com These methods allow for the sequential polymerization of different monomers, leading to the formation of well-defined block copolymers with controlled block lengths and narrow molecular weight distributions. rsc.orgnbinno.com For instance, a hydrophilic monomer can be polymerized first to create a macroinitiator, which is then used to initiate the polymerization of this compound to form the hydrophobic block.
The self-assembly behavior of these amphiphilic copolymers in aqueous solution is dictated by the balance between the hydrophobic and hydrophilic blocks. By tuning the lengths of each block, the size and morphology of the resulting nanoparticles can be controlled. The hydrophobic core of the self-assembled structures, formed by the poly(this compound) segments, can serve as a reservoir for hydrophobic drugs.
The table below summarizes the synthesis and properties of amphiphilic copolymers containing this compound for advanced delivery systems.
| Polymerization Technique | Key Aspects of Amphiphilic Copolymer Design | Properties Relevant to Delivery Systems |
| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Precise control over block lengths and overall molecular weight. Ability to create various architectures (e.g., diblock, triblock). | Self-assembly into well-defined nanostructures. High loading capacity for hydrophobic payloads. Potential for stimuli-responsive release mechanisms. |
Rheology Modifiers and Flow Enhancers in Industrial Applications
Polymers derived from this compound have the potential to be utilized as rheology modifiers and flow enhancers in various industrial applications. Rheology modifiers are substances that alter the flow behavior of a fluid, and they are crucial in controlling the viscosity and other rheological properties of formulations such as coatings, adhesives, and lubricants.
The bulky and rigid structure of the 1-(tert-butyl)cyclopentyl group in the polymer side chain can significantly impact the rheological properties of polymer solutions and melts. In solution, the stiff and bulky side groups can increase the hydrodynamic volume of the polymer chains, leading to a more pronounced thickening effect at a given concentration compared to polymers with more flexible side chains. This can be advantageous in applications where a significant increase in viscosity is desired with a minimal amount of additive.
Conversely, in high-solids formulations, the incorporation of bulky methacrylate monomers can sometimes lead to a reduction in viscosity compared to polymers with less bulky side groups. This is because the bulky groups can disrupt chain entanglement and increase free volume, thereby facilitating flow. This property is particularly beneficial in applications requiring high solids content without excessively high viscosity, such as in certain types of coatings and adhesives.
The molecular weight and architecture of the polymer also play a critical role in its rheological behavior. By controlling these parameters through advanced polymerization techniques, it is possible to tailor the rheological properties of poly(this compound)-based materials to meet the specific requirements of different industrial applications. For instance, high molecular weight polymers will generally provide a greater thickening effect, while the introduction of branching can lead to more complex rheological behaviors.
The table below outlines the potential of this compound-derived polymers as rheology modifiers.
| Property Influenced | Mechanism of Action | Potential Industrial Applications |
| Viscosity Increase (in solution) | Increased hydrodynamic volume and chain stiffness due to bulky side groups. | Thickeners for coatings, adhesives, and personal care products. |
| Viscosity Reduction (in high-solids systems) | Disruption of chain entanglement and increased free volume. | Flow enhancers for high-solids coatings and inks. |
| Shear-Thinning Behavior | Alignment of polymer chains under shear stress. | Improved processability and application of coatings and adhesives. |
Research on this compound-Derived Polymers in Lubricant Applications Remains Undocumented
Despite the broad application of polymethacrylates (PMAs) as viscosity index improvers and shear stabilizers in the lubricant industry, a thorough review of scientific literature and research databases reveals a significant gap in knowledge regarding the specific performance of polymers derived from this compound.
Viscosity index improvers are crucial additives in modern lubricants, designed to counteract the natural tendency of oil to thin at high temperatures. These long-chain polymers expand as temperature increases, providing a compensatory thickening effect that maintains a more stable viscosity across a wide range of operating conditions. Similarly, shear stabilizers are essential for ensuring that the lubricant retains its viscosity under the high-stress conditions found in engines and transmissions, preventing mechanical degradation of the polymer chains.
Polymethacrylates are a versatile class of polymers widely employed for these purposes. The performance characteristics of a PMA-based additive, such as its thickening efficiency, shear stability, and low-temperature performance, are highly dependent on the molecular weight of the polymer and the chemical structure of the alkyl side chains of the methacrylate monomer. Variations in the size and configuration of these side chains influence the solubility of the polymer in the base oil and its response to changes in temperature and mechanical stress.
However, extensive searches of scholarly articles, patent filings, and technical papers have yielded no specific data or detailed research findings on the synthesis and evaluation of homopolymers or copolymers of this compound for use as viscosity index improvers or shear stabilizers. The scientific community has explored a wide array of other methacrylate monomers, including various linear, branched, and cyclic alkyl methacrylates, for these applications. This body of research has provided valuable insights into the structure-property relationships that govern the performance of PMA-based lubricant additives.
The absence of published research on this compound in this context means that there are no available data tables, detailed research findings, or performance comparisons to present. The unique structural features of the 1-(tert-butyl)cyclopentyl group, which combines a bulky tert-butyl group with a cyclopentyl ring, suggest that its corresponding polymer could exhibit distinct solubility and conformational properties in a lubricant base stock. Nevertheless, without dedicated research, any discussion of its potential performance as a viscosity index improver or shear stabilizer would be purely speculative.
Therefore, this article cannot provide the requested detailed analysis and data on the advanced materials applications and performance of this compound-derived polymers in the development of viscosity index improvers and shear stabilizers, as no such research appears to have been published in the available scientific literature.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-(tert-Butyl)cyclopentyl methacrylate, and what are their critical reaction parameters?
The synthesis typically involves free radical polymerization or esterification of methacrylic acid with 1-(tert-Butyl)cyclopentanol. Critical parameters include reaction temperature (60–80°C for free radical initiation), choice of initiator (e.g., azobisisobutyronitrile, AIBN), and solvent selection (e.g., toluene or tetrahydrofuran) to control reaction kinetics and purity. Post-synthesis purification via fractional distillation or column chromatography is essential to remove unreacted monomers .
Q. What are the recommended characterization techniques for confirming the structural integrity of this compound post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the tert-butyl and cyclopentyl substituents. Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl (C=O) stretching at ~1720 cm⁻¹. Differential Scanning Calorimetry (DSC) assesses glass transition temperature (Tg), while Gel Permeation Chromatography (GPC) determines molecular weight distribution .
Q. How does the tert-butyl group influence the solubility and thermal stability of this compound compared to unsubstituted methacrylates?
The bulky tert-butyl group enhances solubility in non-polar solvents (e.g., hexane) due to increased hydrophobicity. Thermogravimetric Analysis (TGA) under nitrogen reveals improved thermal stability (decomposition onset >250°C) compared to methyl methacrylate (MMA), attributed to steric hindrance reducing chain scission rates .
Advanced Research Questions
Q. How can experimental design methodologies optimize the copolymerization efficiency of this compound with other acrylate monomers?
A central composite design (CCD) can systematically vary factors like monomer ratio, initiator concentration, and temperature. For example, in automotive clearcoats, CCD has been used to balance hardness (via pendulum hardness tests) and solids content, revealing non-linear interactions between monomer reactivity and crosslinking density .
Q. What strategies mitigate phase separation in nanocomposites incorporating this compound as a functional monomer?
Surface modification of nanoparticles (e.g., silica) with methacrylate-compatible silanes improves dispersion. Miniemulsion polymerization, as demonstrated in PMMA-based nanocapsules, ensures spatial separation of hydrophobic monomers and stabilizers, reducing agglomeration .
Q. How does steric hindrance from the tert-butyl group affect polymerization kinetics and molecular weight distribution?
Kinetic studies using dilatometry or real-time FTIR show reduced propagation rates due to restricted monomer mobility. Chain transfer reactions are minimized, leading to higher molecular weights (Mw > 100 kDa) compared to linear methacrylates. Monte Carlo simulations can model steric effects on radical termination .
Q. What analytical methods are suitable for quantifying residual monomers in this compound-based polymers?
Headspace Gas Chromatography (GC) with flame ionization detection (FID) or Mass Spectrometry (MS) achieves ppm-level detection. Accelerated solvent extraction (ASE) with acetone followed by GC-MS validation ensures accuracy, as applied in styrene residue analysis .
Methodological Guidance
Q. How to design accelerated aging tests to evaluate hydrolytic stability of this compound coatings?
Expose coatings to controlled humidity (e.g., 85% RH at 50°C) in environmental chambers. Monitor weight loss via TGA and chemical degradation using Attenuated Total Reflectance (ATR)-FTIR. Compare carbonyl index (C=O absorbance) before and after aging to quantify ester bond hydrolysis .
Q. What computational approaches predict the glass transition temperature (Tg) of copolymers containing this compound?
Use the Fox equation for binary systems or molecular dynamics simulations with force fields (e.g., COMPASS) to model chain mobility. Experimental validation via DSC is critical, as steric effects may deviate from theoretical predictions .
Q. How to assess the environmental leaching potential of this compound from polymer matrices?
Conduct Soxhlet extraction using water or ethanol as solvents, followed by High-Performance Liquid Chromatography (HPLC) with UV detection. Compare leaching rates against regulatory thresholds (e.g., EPA guidelines for monomer residuals) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported Tg values for this compound homopolymers?
Variations arise from differences in molecular weight, initiator efficiency, and thermal history. Standardize synthesis protocols (e.g., fixed AIBN concentration at 1 wt%) and annealing conditions (e.g., 24 hr at 50°C below Tg) to ensure reproducibility. Cross-validate using modulated DSC (MDSC) to separate reversible and non-reversible transitions .
Q. Why do some studies report reduced mechanical strength despite high Tg in this compound copolymers?
High Tg correlates with rigidity but may increase brittleness. Use dynamic mechanical analysis (DMA) to measure storage modulus (E') and loss tangent (tan δ). Blending with flexible monomers (e.g., butyl acrylate) or adding plasticizers (e.g., dioctyl phthalate) can balance stiffness and toughness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
